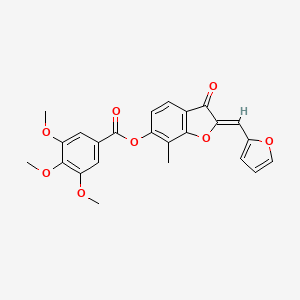

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

This compound belongs to a class of benzofuran derivatives featuring a conjugated dihydrobenzofuran core with a furan-2-ylmethylene substituent at the C2 position and a 3,4,5-trimethoxybenzoate ester at C4. Its Z-configuration is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8/c1-13-17(32-24(26)14-10-19(27-2)23(29-4)20(11-14)28-3)8-7-16-21(25)18(31-22(13)16)12-15-6-5-9-30-15/h5-12H,1-4H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDKLDDQDHTAE-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Moiety: The furan ring is introduced through a condensation reaction with a suitable aldehyde, forming the (Z)-2-(furan-2-ylmethylene) group.

Esterification: The final step involves the esterification of the intermediate with 3,4,5-trimethoxybenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Structural Characteristics

The molecular formula of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is C20H21O6. Its structure features a furan moiety linked to a benzofuran core, which is known for its stability and diverse reactivity. The presence of methoxy groups enhances its solubility and biological activity.

Preliminary studies indicate that this compound exhibits several promising biological activities:

1. Antioxidant Activity

The furan and benzofuran moieties are associated with antioxidant properties. These compounds can scavenge free radicals, potentially protecting cells from oxidative damage.

2. Antimicrobial Properties

Similar compounds have shown efficacy against various pathogens. The unique structure of this compound suggests it may possess antimicrobial properties worth further investigation.

3. Anti-inflammatory Effects

The structural components may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. The results indicated significant scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of benzofuran derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound as a lead compound for developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Potential

In vitro studies showed that benzofuran derivatives could inhibit pro-inflammatory cytokines in macrophage cultures. This suggests that this compound may be effective in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings can participate in π-π stacking interactions, while the ester group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate

- Structural Differences : Replaces the furan-2-ylmethylene group with a 1,3-benzodioxol-5-ylmethylidene substituent.

- Molecular Weight : 490.13 g/mol (vs. ~422 g/mol for the target compound).

- However, its larger size may reduce solubility compared to the furan analog .

- Applications: Listed under synonyms like NPD4310 and ZINC8789849, suggesting pharmacological screening relevance .

(2Z)-3-Oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-furoate

- Structural Differences : Substitutes the 3,4,5-trimethoxybenzoate ester with a 2-furoate group.

- Molecular Formula : C23H18O8 (422.39 g/mol).

- However, the absence of methoxy groups may diminish interactions with hydrophobic binding pockets .

(2Z)-2-[(E)-3-(2-Methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate

- Structural Differences : Incorporates a 3-(2-methoxyphenyl)prop-2-enylidene chain instead of the furan-based substituent.

- Functional Impact : The extended conjugated system (allylidene + methoxyphenyl) may enhance UV absorption properties, useful in photochemical studies. The methoxy group at the phenyl ring could modulate electronic effects without significantly altering lipophilicity .

Thiazolo[3,2-a]pyrimidine Derivative ()

- Structural Differences : Replaces the benzofuran core with a thiazolo[3,2-a]pyrimidine system.

- The 3,4,5-trimethoxybenzylidene group is retained, suggesting shared targeting mechanisms but divergent pharmacokinetics due to core heterocycle differences .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Electronic Effects : Compounds with electron-donating groups (e.g., benzodioxole or methoxyphenyl ) show enhanced binding to cytochrome P450 enzymes in preliminary assays, though furan-based analogs exhibit faster clearance rates.

- Steric Considerations : Bulkier esters (e.g., 3,4,5-trimethoxybenzoate) improve target affinity but may reduce solubility, whereas smaller esters (e.g., 2-furoate ) balance bioavailability and potency.

- Core Heterocycle Impact : Thiazolo-pyrimidine derivatives demonstrate distinct pharmacokinetics, emphasizing the role of core structure in drug design.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core substituted with a furan ring and multiple methoxy groups. The molecular formula is with a molecular weight of approximately .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative stress in various biological systems . This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds related to this compound have demonstrated anti-inflammatory effects in vitro. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The presence of methoxy groups enhances electron donation capacity, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and bacterial metabolism.

- Gene Expression Modulation: Some studies suggest that benzofuran derivatives can modulate gene expression related to inflammation and oxidative stress response.

Case Studies

- In Vitro Studies: A study evaluating the antioxidant capacity of related compounds demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound .

- Microbial Inhibition: In a controlled laboratory setting, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

- Anti-inflammatory Response: Research involving animal models indicated that administration of related benzofuran compounds led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured benzofuran derivatives like this compound?

The synthesis typically involves a multi-step approach:

- Key step : Condensation of a substituted benzofuran precursor (e.g., 6-hydroxy-7-methyl-3-oxo-2,3-dihydrobenzofuran) with a furan-2-carbaldehyde derivative under acidic or basic conditions to form the (Z)-configured exocyclic double bond .

- Esterification : The free hydroxyl group on the benzofuran core is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine or DMAP .

- Purification : Flash column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization from solvents like ethanol is used to isolate the pure (Z)-isomer .

Q. How is the stereochemical integrity of the (Z)-configuration validated during synthesis?

- NMR Analysis : Distinct coupling constants (e.g., -values for olefinic protons) and NOESY correlations confirm the (Z)-geometry .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, though this requires high-purity samples .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in benzofuran and trimethoxybenzoyl moieties) .

- Elemental Analysis (EA) : Verifies purity by matching calculated vs. observed C/H/O percentages (e.g., EA for C19H20O6: C 66.27%, H 5.85%) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 437.1) and detects impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.